2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The presence of the allyl group attached to the phenyl ring further enhances its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is used as a nucleophile in the catalytic allylation of simple ketoimines . It’s also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Furthermore, it can undergo catalytic protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that boronic acids and their esters can inhibit the normal and alternative respiratory pathway of certain fungi .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis at physiological ph is known, which can influence their bioavailability .
Result of Action
It’s known that derivatives of 2-allylphenol can inhibit the mycelial growth of certain fungi .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-allylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve palladium-catalyzed cross-coupling reactions, where the compound acts as a boron source .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methylphenol: Similar to 2-allylphenol but with an additional methyl group, this compound also lacks the boron component.
4-Allylanisole: This compound contains an allyl group attached to an anisole ring, differing significantly in structure and reactivity from the dioxaborolane compound.
Uniqueness
The uniqueness of this compound lies in its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This feature makes it a valuable reagent in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-2-enylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h6-8,10-11H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJQUXDYIOXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857934-92-0 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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